molecular formula C9H6F3N3O B11877605 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11877605
M. Wt: 229.16 g/mol
InChI Key: YCNGKIMYPBGRAZ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine class, which is known for its wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine . This one-pot, three-component reaction provides good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. This structural feature distinguishes it from other imidazopyridine derivatives and contributes to its diverse pharmacological properties .

Properties

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

IUPAC Name

5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)6-2-1-3-7-14-5(8(13)16)4-15(6)7/h1-4H,(H2,13,16)

InChI Key

YCNGKIMYPBGRAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C(=O)N

Origin of Product

United States

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